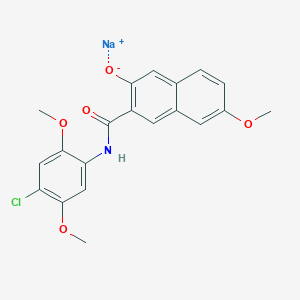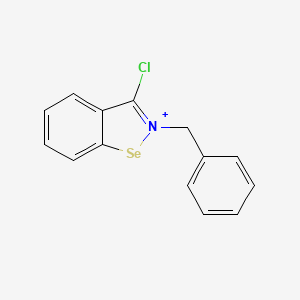
2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole is an organoselenium compound. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of selenium in the molecular structure often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole typically involves the reaction of benzyl chloride with a selenazole derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with purification steps like recrystallization or chromatography to ensure high purity. The scalability of the process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The selenium atom in the compound can undergo oxidation, forming selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole can be used as a building block for more complex molecules. Its unique reactivity due to the selenium atom makes it valuable in creating novel compounds.
Biology and Medicine
Organoselenium compounds have been studied for their potential antioxidant and anticancer properties. The specific biological activities of this compound would require further research.
Industry
In materials science, such compounds can be used in the development of semiconductors and other advanced materials due to the unique properties imparted by selenium.
Mechanism of Action
The mechanism of action for 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole would depend on its specific application. In biological systems, it might interact with cellular components through redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-chloro-1,2lambda(5)-benzothiazole: Similar structure but with sulfur instead of selenium.
2-Benzyl-3-chloro-1,2lambda(5)-benzoxazole: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole imparts unique chemical reactivity and potential biological activity compared to its sulfur and oxygen analogs.
Properties
CAS No. |
60940-55-8 |
|---|---|
Molecular Formula |
C14H11ClNSe+ |
Molecular Weight |
307.67 g/mol |
IUPAC Name |
2-benzyl-3-chloro-1,2-benzoselenazol-2-ium |
InChI |
InChI=1S/C14H11ClNSe/c15-14-12-8-4-5-9-13(12)17-16(14)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1 |
InChI Key |
AFZSZZYLFTXTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(C3=CC=CC=C3[Se]2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



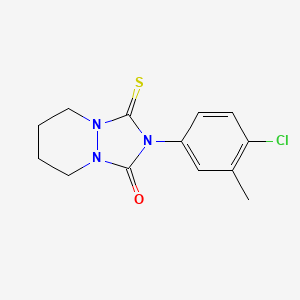
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
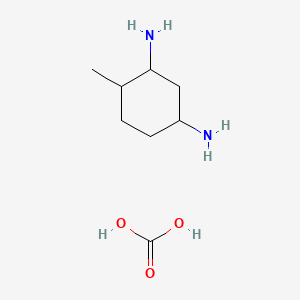
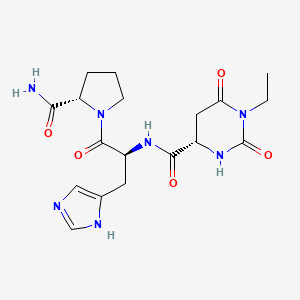
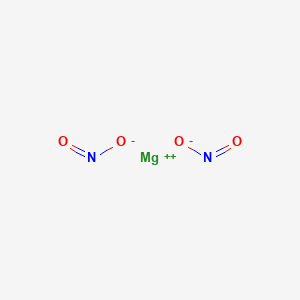

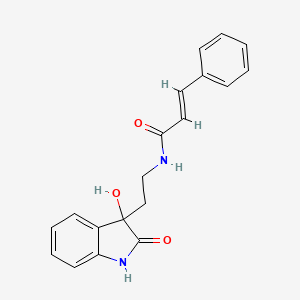
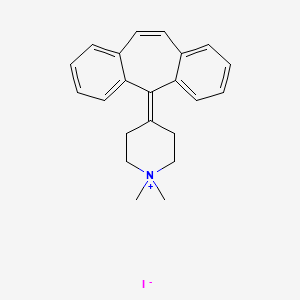
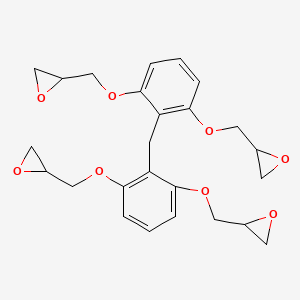
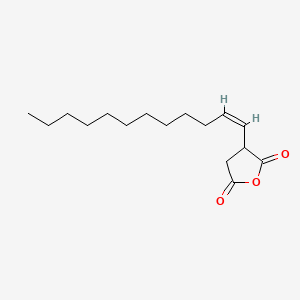
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
